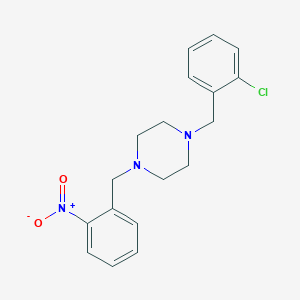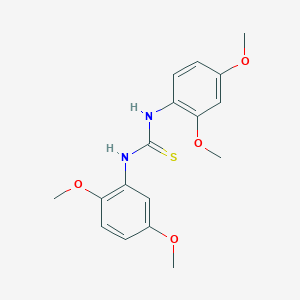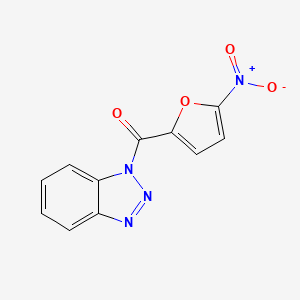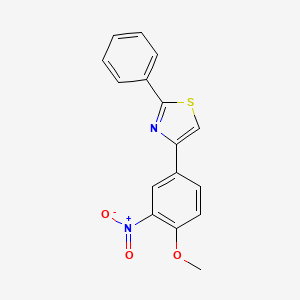
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine, also known as CNB-001, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its neuroprotective properties.
Wirkmechanismus
The mechanism of action of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to have antioxidant and anti-inflammatory properties, which can help protect neurons from damage. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to modulate the activity of ion channels and receptors in the brain, which can affect neuronal signaling and communication.
Biochemical and Physiological Effects
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can help protect neurons from damage. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to increase the activity of certain neurotransmitters in the brain, which can improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine for lab experiments is its neuroprotective properties. This makes it a valuable tool for studying the mechanisms of neurodegenerative diseases and developing new treatments. However, one limitation of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine. One area of interest is its potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to have potential applications in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine and to develop new treatments based on its neuroprotective properties.
Conclusion
In conclusion, 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been shown to have neuroprotective properties and has potential applications in the treatment of neurodegenerative diseases, traumatic brain injury, and stroke. Further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine and to develop new treatments based on its properties.
Synthesemethoden
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine can be synthesized through a multistep process that involves the reaction of 2-chlorobenzylamine with 2-nitrobenzyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine. This synthesis method has been optimized to produce high yields of 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine with good purity.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has been studied extensively for its neuroprotective properties. It has been shown to have a protective effect against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(2-chlorobenzyl)-4-(2-nitrobenzyl)piperazine has also been shown to have a protective effect on neurons in the brain, which can help prevent neuronal damage and death.
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-17-7-3-1-5-15(17)13-20-9-11-21(12-10-20)14-16-6-2-4-8-18(16)22(23)24/h1-8H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWNOEKDUWUTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-(2-nitrobenzyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)
![4-{2-[(1-benzyl-1H-benzimidazol-2-yl)methylene]hydrazino}benzoic acid](/img/structure/B5781719.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)


![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)

![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
methanone](/img/structure/B5781780.png)
